1-Bromo-4-isopropoxybenzene
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20697. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-bromo-4-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAOOLLBWUEXOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281190 | |
| Record name | 1-bromo-4-isopropoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6967-88-0 | |
| Record name | 6967-88-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20697 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-4-isopropoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(propan-2-yloxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies of 1 Bromo 4 Isopropoxybenzene
Selective Bromination of 4-Isopropoxybenzene
The direct bromination of 4-isopropoxybenzene is a widely employed method for synthesizing the target compound. This approach relies on the principles of electrophilic aromatic substitution, where the regioselectivity of the reaction is a critical factor.
The bromination of 4-isopropoxybenzene proceeds via an electrophilic aromatic substitution (EAS) mechanism. minia.edu.eg In this multi-step process, the aromatic ring acts as a nucleophile, attacking an electrophilic bromine species. libretexts.orgrutgers.edu Because aromatic compounds are significantly less reactive than alkenes, a Lewis acid catalyst is typically required to generate a sufficiently potent electrophile. minia.edu.eg
The generally accepted mechanism involves two main steps:
Formation of the Electrophile: The brominating agent, typically molecular bromine (Br₂), reacts with a Lewis acid catalyst, such as FeBr₃, to form a more potent electrophile. rutgers.edulibretexts.org This complex polarizes the Br-Br bond, creating a more electrophilic bromine atom. rutgers.edulibretexts.org
Attack by the Aromatic Ring: The electron-rich π system of the 4-isopropoxybenzene attacks the electrophilic bromine, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgrutgers.edu
Deprotonation: A weak base, such as the FeBr₄⁻ complex formed in the initial step, removes a proton from the carbon atom bearing the new bromine substituent. rutgers.edu This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding 1-bromo-4-isopropoxybenzene. rutgers.edu
The initial formation of the arenium ion is the slow, rate-determining step of the reaction, as it temporarily disrupts the stable aromatic system. rutgers.edulumenlearning.com
The isopropoxy group (-OCH(CH₃)₂) on the benzene (B151609) ring is an activating, ortho-, para-directing substituent. This means it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene and directs the incoming electrophile (bromine) to the positions ortho (adjacent) and para (opposite) to itself. The activating nature stems from the electron-donating resonance effect of the oxygen atom's lone pairs.
However, the substitution pattern is heavily influenced by steric hindrance. The bulky isopropoxy group significantly hinders the approach of the electrophile to the ortho positions. Consequently, the major product of the bromination of 4-isopropoxybenzene is the para-substituted isomer, this compound. Studies on the bromination of various alkoxybenzenes have shown that while electronic effects are favorable for both ortho and para substitution, unfavorable steric effects from bulky groups like isopropoxy significantly favor para-bromination. nsf.gov
Several reagents can be used to introduce a bromine atom onto the aromatic ring of 4-isopropoxybenzene. The most common brominating agents are:
Molecular Bromine (Br₂): Often used in conjunction with a Lewis acid catalyst, Br₂ is a standard choice for this transformation. The reaction is typically performed in an inert solvent like dichloromethane.
N-Bromosuccinimide (NBS): NBS is another effective brominating agent for this reaction. It is considered a milder and safer alternative to liquid bromine, often used when greater control over the reaction is needed.
As previously mentioned, the aromatic ring of 4-isopropoxybenzene is not nucleophilic enough to react directly with molecular bromine at a practical rate. rutgers.edulumenlearning.com Therefore, a Lewis acid catalyst is essential to activate the bromine. Common Lewis acids used for this purpose include:
Iron(III) Bromide (FeBr₃): A frequently used catalyst for aromatic bromination. lumenlearning.com It is often generated in situ from iron powder and bromine. lumenlearning.com
Aluminum Bromide (AlBr₃): Another effective Lewis acid catalyst that functions similarly to FeBr₃ by polarizing the Br-Br bond. libretexts.org
The catalyst's role is to accept a pair of electrons from one of the bromine atoms in Br₂, creating a highly electrophilic bromine species that can be readily attacked by the aromatic ring. minia.edu.egrutgers.edu The catalyst is regenerated at the end of the reaction cycle. rutgers.edu
Due to the activating nature of the isopropoxy group, there is a risk of polybromination, where more than one bromine atom is added to the aromatic ring. To obtain the desired mono-brominated product, this compound, with high selectivity, several reaction parameters must be carefully controlled:
Stoichiometry: Using a controlled molar ratio of the brominating agent to the substrate (4-isopropoxybenzene) is crucial. A slight excess of the substrate can help minimize the formation of di- and poly-brominated byproducts.
Temperature: The reaction is typically carried out at low temperatures, often between 0°C and room temperature. Lower temperatures decrease the reaction rate and enhance selectivity, disfavoring over-bromination.
Controlled Addition: Slow, controlled addition of the brominating agent to the reaction mixture helps to maintain a low concentration of the electrophile, further reducing the likelihood of multiple substitutions.
By carefully managing these factors, high yields of the desired this compound can be achieved while minimizing the formation of unwanted polybrominated impurities.
Alternative Synthetic Routes and Their Feasibility
Beyond the primary synthesis pathways, chemists can employ more nuanced strategies, such as protection-deprotection and Grignard reagent-based transformations. These methods are generally less common for the straightforward synthesis of this compound due to increased complexity and cost, but they become valuable when other reactive functional groups are present in the precursor molecules.
Protection-Deprotection Strategies
In organic synthesis, protecting groups are often used to temporarily mask a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere on the molecule. This strategy involves at least two additional steps in a reaction sequence: the introduction of the protecting group and its subsequent removal. uchicago.edu
A hypothetical scenario where this would be necessary for synthesizing this compound could involve a starting material that contains a group more reactive towards etherification or bromination than the intended reaction site. For instance, if the synthesis started from a molecule with both a phenolic hydroxyl and another sensitive group (e.g., an aldehyde or a primary alcohol), the more reactive group would need to be protected.
Example Pathway:
Protection: A starting material with multiple reactive sites, for example, 4-bromo-3-hydroxybenzaldehyde, would first have its aldehyde group protected, perhaps as an acetal.
Reaction: The free phenolic group could then undergo Williamson ether synthesis with an isopropyl halide (like 2-bromopropane) to form the isopropoxy ether.
Deprotection: Finally, the protecting group on the aldehyde would be removed to yield the desired product, which in this hypothetical case would be a more complex derivative.
Grignard Reagent-Based Functional Group Transformations
Grignard reagents (R-MgX) are powerful tools for forming new carbon-carbon bonds and other functional groups. walisongo.ac.id Their application in the synthesis of this compound is less direct than other methods but demonstrates functional group interconversion.
A plausible, though complex, route could start from a dihalogenated precursor like 1,4-dibromobenzene. The difference in reactivity between the two bromine atoms is negligible, but a mono-Grignard reagent can be formed under carefully controlled conditions. A more selective approach might use 1-bromo-4-iodobenzene (B50087), where the carbon-iodine bond is significantly more reactive and will preferentially form the Grignard reagent. wikipedia.org
Example Pathway (from 1-bromo-4-iodobenzene):
Grignard Formation: 1-bromo-4-iodobenzene reacts with magnesium in dry ether to selectively form 4-bromophenylmagnesium iodide. wikipedia.orgchemguide.co.uk
Functionalization: This Grignard reagent could, in theory, be reacted with a source for the isopropoxy group. However, a direct reaction is not standard. A multi-step conversion is more likely, for instance, reacting the Grignard with a borate (B1201080) ester, followed by oxidation to yield 4-bromophenol (B116583). This 4-bromophenol would then be converted to this compound via Williamson ether synthesis.
A patent for a related compound, 2-fluoro-4-isopropoxybenzaldehyde, demonstrates the transformation of a bromo-isopropoxybenzene derivative using a Grignard exchange reaction, highlighting the utility of this chemistry in modifying such structures. google.com However, as a primary route to this compound itself, Grignard-based methods are often circuitous compared to direct etherification or bromination.
Comparative Analysis of Synthetic Pathways
The selection of a synthetic route depends on factors like cost, scale, required purity, and the complexity of the starting materials.
Advantages and Disadvantages of Each Method
The primary and alternative methods for synthesizing this compound each have distinct pros and cons. Direct methods are favored for their simplicity and efficiency in large-scale production. Alternative routes, while more complex, offer greater flexibility for creating derivatives or navigating syntheses with sensitive functional groups.
Chemical Transformations and Reactivity of 1 Bromo 4 Isopropoxybenzene
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. However, for an SNAr reaction to proceed readily, the aromatic ring typically requires activation by the presence of strong electron-withdrawing groups, particularly at positions ortho and para to the leaving group. chemistrysteps.commasterorganicchemistry.com
In the case of 1-Bromo-4-isopropoxybenzene, the isopropoxy group (-OCH(CH3)2) is an electron-donating group. This characteristic increases the electron density of the benzene (B151609) ring, making it less electrophilic and thus deactivating it towards nucleophilic attack. Consequently, this compound does not readily undergo classical SNAr reactions under standard conditions. pressbooks.pub For substitution to occur, harsh conditions such as high temperatures and pressures, or the use of a very strong base which may initiate an elimination-addition (benzyne) mechanism, would be necessary. pressbooks.pub
Mechanism and Rate-Determining Steps
The classical SNAr mechanism is a two-step process, also known as the addition-elimination mechanism.
Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This forms a resonance-stabilized carbanion known as a Meisenheimer complex. pearson.com The formation of this intermediate is typically the slow, rate-determining step of the reaction because it involves the disruption of the aromaticity of the ring.
Elimination of the Leaving Group: In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.
This mechanism is distinct from SN1 and SN2 reactions. An SN2 reaction is not possible due to the steric hindrance of the benzene ring, which prevents the required backside attack. An SN1 reaction is also highly unfavorable as it would necessitate the formation of a very unstable aryl cation. byjus.com
Influence of Nucleophile Structure
The structure and reactivity of the nucleophile play a significant role in SNAr reactions. Generally, a more potent nucleophile will react more rapidly. Factors influencing nucleophilicity include:
Basicity: Stronger bases are often stronger nucleophiles.
Polarizability: Larger, more polarizable atoms (like sulfur in thiols) can be very effective nucleophiles.
Steric Hindrance: Less sterically hindered nucleophiles will react more readily. For instance, primary amines are generally more reactive than secondary amines in SNAr reactions.
Specific Transformations (e.g., Amine, Thiol, Alkoxide Reactions)
While this compound is unreactive towards SNAr under mild conditions, related aryl halides that are activated by electron-withdrawing groups can undergo substitution with various nucleophiles. For unactivated aryl halides like this compound, these transformations would more likely proceed via transition-metal-catalyzed cross-coupling pathways.
The synthesis of 4-isopropoxyaniline derivatives from this compound is not typically achieved through an SNAr reaction due to the deactivating nature of the isopropoxy group. A more effective and common method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. libretexts.orgwikipedia.org This reaction allows for the formation of a carbon-nitrogen bond between the aryl bromide and an amine under relatively mild conditions. acsgcipr.org
Cross-Coupling Reactions
This compound is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a base. udel.edunih.govnih.gov It is a versatile method for forming biaryl compounds.
Heck Reaction: In the Heck reaction, this compound can be coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.netfrontiersin.orgnih.govu-szeged.hu
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgjk-sci.comsynarchive.comnih.govresearchgate.net
Buchwald-Hartwig Amination: As mentioned earlier, this palladium-catalyzed reaction is used to form a carbon-nitrogen bond by coupling the aryl bromide with an amine. It is a highly general method for synthesizing arylamines. libretexts.orgwikipedia.orgacsgcipr.orgorganic-chemistry.orgchemrxiv.org
Ullmann Condensation: This is a copper-catalyzed reaction that can be used to form aryl ethers, thioethers, and amines. wikipedia.org The reaction of this compound with an alcohol, for instance, would yield a diaryl ether. Traditional Ullmann reactions often require high temperatures, but modern variations with ligands can proceed under milder conditions. organic-chemistry.orgmdpi.comnsf.gov
The table below summarizes typical conditions for these cross-coupling reactions with this compound as a substrate.
| Reaction Name | Coupling Partner | Catalyst System | Base | Solvent | Product Type |
| Suzuki Coupling | Arylboronic Acid | Pd(PPh3)4 or other Pd(0) complexes | Na2CO3, K2CO3, Cs2CO3 | Toluene, Dioxane, DMF | Biaryl |
| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)2 with phosphine ligand | Et3N, K2CO3 | DMF, Acetonitrile | Substituted Alkene |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh3)2Cl2, CuI | Et3N, Diisopropylamine | THF, Toluene | Disubstituted Alkyne |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd2(dba)3 with phosphine ligand | NaOt-Bu, K3PO4 | Toluene, Dioxane | Arylamine |
| Ullmann Condensation | Alcohol or Phenol | CuI with a ligand (e.g., phenanthroline) | K2CO3, Cs2CO3 | Pyridine, DMF | Diaryl Ether |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. In the context of this compound, this reaction allows for the synthesis of various 4-isopropoxybiphenyl derivatives.
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. Palladium complexes, often in the form of Pd(0) or Pd(II) precursors, are essential for the catalytic cycle. Common palladium sources include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
The ligands play a crucial role in stabilizing the palladium center, enhancing its reactivity, and influencing the selectivity of the reaction. For the coupling of aryl bromides like this compound, phosphine-based ligands are frequently employed. These ligands can be monodentate, such as triphenylphosphine (PPh₃), or more complex biarylphosphine ligands like SPhos, which are known to promote high catalytic activity. The choice of ligand can significantly impact reaction rates and the ability to couple sterically hindered substrates.
Optimizing reaction conditions is critical for achieving high yields and selectivity in the Suzuki-Miyaura coupling of this compound. Key parameters that are often varied include the choice of base, solvent, and temperature.
A variety of bases can be used to facilitate the transmetalation step of the catalytic cycle, with common choices including carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The selection of the base can depend on the specific substrates and catalyst system being used.
The solvent system also plays a significant role. A mixture of an organic solvent and water is often employed to dissolve both the organic and inorganic reagents. Common organic solvents for Suzuki-Miyaura reactions include toluene, dioxane, and tetrahydrofuran (THF). The reaction temperature is another important factor, with many couplings proceeding efficiently at elevated temperatures.
The table below illustrates a set of optimized conditions for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, which are representative of the conditions that would be applicable to this compound.
| Parameter | Condition |
|---|---|
| Aryl Halide | This compound |
| Boronic Acid | Phenylboronic acid |
| Catalyst | Pd(OAc)₂ |
| Ligand | SPhos |
| Base | K₃PO₄ |
| Solvent | Toluene/H₂O |
| Temperature | 100 °C |
The primary application of the Suzuki-Miyaura coupling of this compound is the synthesis of biaryl compounds. By reacting this compound with various arylboronic acids, a diverse range of 4-isopropoxy-1,1'-biphenyl derivatives can be prepared. These compounds are of interest in materials science and as intermediates in the synthesis of more complex organic molecules. The reaction generally proceeds with high yields when optimized conditions are employed.
For example, the coupling of this compound with phenylboronic acid would yield 4-isopropoxy-1,1'-biphenyl. The specific yield of such a reaction would be dependent on the precise catalyst system and reaction conditions used.
Stille Coupling
The Stille coupling is another important palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organotin compound (organostannane). This compound can serve as the organohalide partner in this reaction.
This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. A typical Stille coupling involving this compound would utilize a palladium catalyst, such as Pd(PPh₃)₄, and would be carried out in a non-polar solvent like toluene at elevated temperatures. The choice of the organostannane coupling partner dictates the nature of the group that replaces the bromine atom. For instance, coupling with tributyl(vinyl)tin would introduce a vinyl group at the 4-position of the isopropoxybenzene ring. A significant drawback of the Stille reaction is the toxicity of the organotin compounds and their byproducts.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide, such as this compound, with an alkene to form a substituted alkene. This reaction is a valuable tool for the formation of carbon-carbon bonds and the synthesis of stilbene and cinnamate derivatives.
In a typical Heck reaction, this compound would be reacted with an alkene, such as styrene or an acrylate, in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., triethylamine). The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The reaction generally leads to the formation of the trans-isomer of the resulting alkene with high selectivity.
The table below outlines typical conditions for a Heck reaction involving an aryl bromide.
| Parameter | Condition |
|---|---|
| Aryl Halide | This compound |
| Alkene | Styrene |
| Catalyst | Pd(OAc)₂ |
| Base | Triethylamine (Et₃N) |
| Solvent | DMF |
| Temperature | 100-140 °C |
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This compound can be effectively used as the aryl halide component in this reaction to synthesize substituted alkynes.
This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. A common catalyst system is a combination of a palladium source like Pd(PPh₃)₂Cl₂ and a copper salt such as copper(I) iodide (CuI). The reaction is carried out in the presence of a base, often an amine like triethylamine, which also serves as the solvent in some cases. The Sonogashira coupling is valued for its mild reaction conditions and its ability to directly introduce an alkynyl group onto an aromatic ring. For example, the reaction of this compound with phenylacetylene would produce 1-isopropoxy-4-(phenylethynyl)benzene.
Other Transition Metal-Catalyzed Coupling Reactions
Beyond the more common Suzuki, Heck, and Negishi reactions, the carbon-bromine bond in this compound serves as a versatile handle for a variety of other transition metal-catalyzed cross-coupling reactions. These methodologies are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. thermofisher.comresearchgate.net As an aryl bromide, this compound is a suitable substrate for these transformations, which typically involve a transition metal catalyst (commonly palladium, nickel, or copper), a base, and a coupling partner. researchgate.net
Several named reactions fall into this category, expanding the synthetic utility of this compound:
Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides, like this compound, using a palladium catalyst and a copper(I) co-catalyst. umb.edumdpi.com The result is the formation of a new carbon-carbon bond, yielding an alkyne-substituted isopropoxybenzene derivative.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. ustc.edu.cn It allows for the reaction of this compound with a wide range of primary and secondary amines to produce N-aryl amine products.
Kumada Coupling: This reaction utilizes a nickel or palladium catalyst to couple an organomagnesium compound (Grignard reagent) with an aryl halide. umb.edu It offers a cost-effective method for creating unsymmetrical biaryl compounds or for introducing alkyl or vinyl groups at the site of the bromine atom. umb.edu
Ullmann Reaction: One of the earliest named coupling reactions, the Ullmann condensation traditionally uses copper to couple two aryl halide molecules, forming a symmetrical biaryl compound. thermofisher.comustc.edu.cn Modern variations of this reaction can be catalyzed by palladium or nickel, often under milder conditions, to achieve both symmetrical and unsymmetrical biaryl synthesis from substrates like this compound. ustc.edu.cn
Miyaura Borylation: This palladium-catalyzed reaction involves the cross-coupling of bis(pinacolato)diboron with an aryl halide. umb.edu Applying this to this compound would synthesize the corresponding boronate ester, which is a key intermediate for subsequent Suzuki coupling reactions. umb.edu
| Reaction Name | Catalyst System | Coupling Partner | Bond Formed |
|---|---|---|---|
| Sonogashira Coupling | Palladium & Copper(I) | Terminal Alkyne | Carbon-Carbon (sp) |
| Buchwald-Hartwig Amination | Palladium | Amine | Carbon-Nitrogen |
| Kumada Coupling | Nickel or Palladium | Grignard Reagent | Carbon-Carbon (sp2/sp3) |
| Ullmann Reaction | Copper or Palladium/Nickel | Aryl Halide | Carbon-Carbon (biaryl) |
| Miyaura Borylation | Palladium | Bis(pinacolato)diboron | Carbon-Boron |
Oxidation Reactions
The oxidation of the isopropoxy group in this compound to a carbonyl functionality is a challenging transformation. Ether linkages are generally stable and resistant to oxidation. Direct conversion of the ether to a carbonyl compound, such as an ester or a ketone at the aromatic ring, is not a standard synthetic route. The reaction would require cleavage of a strong carbon-oxygen bond, which typically necessitates harsh reagents that can also react with the aromatic ring or the bromine substituent.
Hypothetically, a reaction pathway could involve oxidative cleavage of the ether. If the isopropyl group were to be oxidized, it would likely occur at the tertiary carbon atom. However, selective oxidation without affecting the sensitive aromatic ring is difficult to achieve. More commonly, strong oxidizing agents would lead to degradation of the molecule or reaction at the benzene ring itself.
The use of strong oxidizing agents like potassium permanganate (KMnO₄) on this compound is unlikely to produce a specific carbonyl compound from the isopropoxy group. Potassium permanganate is a powerful and often non-selective oxidant. Its reaction with this substrate would likely lead to one or more of the following outcomes:
Aromatic Ring Degradation: Under harsh conditions (e.g., heat, high concentration), KMnO₄ can aggressively attack and cleave the aromatic ring, breaking down the molecule entirely.
Benzylic Oxidation (if applicable): While the isopropoxy group does not have a benzylic proton, the isopropyl C-H bond is a potential site for oxidation. However, this would likely lead to cleavage of the ether bond rather than the formation of a stable carbonyl on the ring.
No Reaction: Under mild conditions, the ether linkage and the aromatic ring may be resistant to oxidation by KMnO₄, resulting in the recovery of the starting material.
Specific and controlled oxidation of the isopropoxy group in this context is not a well-documented or synthetically viable process using common reagents like potassium permanganate. Alternative synthetic strategies would be required to synthesize the analogous ester or ketone.
Reduction Reactions
The reduction of the aromatic ring of this compound involves converting the benzene ring into a cyclohexane ring. This transformation, known as aromatic ring hydrogenation, requires overcoming the significant resonance stability of the aromatic system. The process typically requires a metal catalyst and a source of hydrogen, often under elevated pressure and temperature.
The primary challenge in this reaction is selectivity. The carbon-bromine bond is susceptible to hydrogenolysis, which is the cleavage of the C-Br bond by hydrogen. This competing reaction would result in the formation of isopropoxybenzene or isopropoxycyclohexane, depending on the conditions. Achieving selective reduction of the ring while preserving the bromine substituent is difficult and often requires careful selection of the catalyst and reaction conditions.
Catalytic hydrogenation is a common method for reduction reactions. masterorganicchemistry.com When this compound is subjected to catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas (H₂), the most probable reaction is hydrodehalogenation. scispace.com The Pd/C catalyst is highly efficient at cleaving carbon-halogen bonds, leading to the replacement of the bromine atom with a hydrogen atom to yield isopropoxybenzene. scispace.comnih.gov
To achieve the reduction of the aromatic ring, more forcing conditions or different catalysts are typically necessary:
High Pressure/Temperature: Significantly elevated hydrogen pressure and higher temperatures can promote the reduction of the aromatic ring, though this also increases the rate of hydrodehalogenation.
Alternative Catalysts: Catalysts such as rhodium (Rh) on a support (e.g., Rh/C or Rh/Al₂O₃) or ruthenium (Ru) are generally more effective for the hydrogenation of aromatic rings compared to palladium.
Birch Reduction: An alternative method that does not use catalytic hydrogenation is the Birch reduction. This reaction uses an alkali metal (like sodium or lithium) dissolved in liquid ammonia with an alcohol proton source. For an alkoxy-substituted benzene, this would typically result in the reduction of the ring to a specific cyclohexadiene derivative, without affecting the C-Br bond.
| Reaction Type | Typical Reagents/Catalyst | Primary Product | Notes |
|---|---|---|---|
| Hydrodehalogenation | H₂, Pd/C (mild conditions) | Isopropoxybenzene | This is the most common outcome with Pd/C. nih.gov |
| Aromatic Ring Hydrogenation | H₂, Rh/C or Ru/C (high pressure) | 1-Bromo-4-isopropoxycyclohexane | Requires more active catalysts and/or harsh conditions. |
| Birch Reduction | Na or Li, NH₃(l), EtOH | 1-Bromo-4-isopropoxy-1,4-cyclohexadiene | Reduces the ring selectively without removing bromine. |
Formation of Saturated Cyclohexane Derivatives
The aromatic ring of this compound can be converted to a saturated cyclohexane ring through catalytic hydrogenation. This transformation typically involves the use of hydrogen gas in the presence of a metal catalyst. While specific studies on the complete hydrogenation of this compound are not extensively detailed in the provided search results, the hydrogenation of analogous compounds such as anisole (methoxybenzene) provides valuable insights into the reaction conditions that would likely be effective.
For instance, the hydrogenation of anisole has been successfully achieved using nickel-based catalysts. mdpi.com The reaction temperature is a critical parameter that can influence the product distribution, with lower temperatures generally favoring the hydrogenation of the aromatic ring. mdpi.com Rhodium-on-silica catalysts have also been shown to be effective for the hydrogenation of anisole to methoxycyclohexane at relatively mild conditions, such as 323 K and 3 barg of hydrogen pressure. researchgate.net It is plausible that similar conditions, employing catalysts like nickel or rhodium, would facilitate the conversion of this compound to 1-bromo-4-isopropoxycyclohexane. The process would involve the addition of three equivalents of hydrogen across the double bonds of the benzene ring to yield the corresponding saturated cyclohexane derivative.
It is important to note that under more forcing conditions, hydrogenolysis, or the cleavage of the C-Br or C-O bonds, could potentially occur as a side reaction. Careful selection of the catalyst and optimization of reaction parameters such as temperature, pressure, and reaction time are therefore crucial to achieve high selectivity for the desired saturated cyclohexane product.
Other Functional Group Transformations
Regioselective Reactions
The positions at which new functional groups are introduced onto the benzene ring of this compound are largely controlled by the directing effects of the existing bromo and isopropoxy substituents. In electrophilic aromatic substitution (EAS) reactions, the isopropoxy group is a strong activating group and an ortho, para-director. This is due to its ability to donate a lone pair of electrons from the oxygen atom into the aromatic ring via resonance, thereby increasing the electron density at the ortho and para positions and stabilizing the carbocation intermediate (the sigma complex). libretexts.orgorganicchemistrytutor.com Conversely, the bromine atom is a weakly deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho, para-director because its lone pairs can participate in resonance. libretexts.orglatech.edu
When both of these groups are present on the benzene ring, their directing effects must be considered in concert. The isopropoxy group is a significantly stronger activating group than the deactivating effect of the bromine. Therefore, the isopropoxy group will primarily dictate the position of electrophilic attack. Since the para position is already occupied by the bromine atom, electrophilic substitution is expected to occur predominantly at the positions ortho to the isopropoxy group.
While specific examples of regioselective reactions on this compound are not detailed in the provided search results, we can predict the major products of common EAS reactions based on these directing effects. For example, in a nitration reaction, the major product would be 1-bromo-2-nitro-4-isopropoxybenzene. Similarly, halogenation would yield 1,2-dibromo-4-isopropoxybenzene. Acylation reactions would also be directed to the 2-position.
The following table summarizes the predicted major products for several regioselective reactions of this compound:
| Reaction Type | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 1-Bromo-2-nitro-4-isopropoxybenzene |
| Halogenation | Br₂, FeBr₃ | 1,2-Dibromo-4-isopropoxybenzene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-Bromo-5-isopropoxyphenyl)alkan-1-one |
| Sulfonation | SO₃, H₂SO₄ | 2-Bromo-5-isopropoxybenzenesulfonic acid |
It is worth noting that while the ortho position to the isopropoxy group is electronically favored, steric hindrance from the bulky isopropoxy group might lead to the formation of minor amounts of other isomers.
Steric and Electronic Effects on Reactivity
Electronic Effects: The isopropoxy group is a strong activating group due to its +R (resonance) effect, which involves the donation of a lone pair of electrons from the oxygen atom into the benzene ring. vedantu.com This effect significantly increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles. lumenlearning.com Although the isopropoxy group also exerts a -I (inductive) effect due to the electronegativity of the oxygen atom, the resonance effect is dominant. The bromine atom, on the other hand, is a deactivating group. Its strong -I effect withdraws electron density from the ring, making it less reactive than benzene. msu.edu However, it also has a +R effect, which directs incoming electrophiles to the ortho and para positions. latech.edu In this compound, the powerful activating effect of the isopropoxy group outweighs the deactivating effect of the bromine atom, making the ring as a whole activated towards electrophilic aromatic substitution compared to benzene.
Advanced Spectroscopic and Computational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of 1-bromo-4-isopropoxybenzene is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the isopropoxy group. The aromatic region will display a characteristic AA'BB' splitting pattern, typical of a 1,4-disubstituted benzene (B151609) ring. The two protons ortho to the isopropoxy group (H-2 and H-6) are chemically equivalent, as are the two protons ortho to the bromine atom (H-3 and H-5). Due to the electron-donating nature of the isopropoxy group, the ortho protons (H-2, H-6) are expected to be shielded and appear upfield compared to the protons adjacent to the electron-withdrawing bromine atom (H-3, H-5). This results in two doublets in the aromatic region.
The isopropoxy group will present as a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The septet arises from the coupling of the methine proton with the six neighboring methyl protons, while the doublet is a result of the methyl protons being coupled to the single methine proton.
Based on established substituent effects and data from analogous p-alkoxybromobenzenes, the predicted ¹H NMR chemical shifts are presented in Table 1.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2, H-6 | 6.80 - 6.90 | Doublet | ~9.0 |
| H-3, H-5 | 7.35 - 7.45 | Doublet | ~9.0 |
| -CH (isopropoxy) | 4.45 - 4.60 | Septet | ~6.0 |
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule. The symmetry of the 1,4-disubstituted benzene ring results in four signals for the aromatic carbons.
The carbon atom attached to the bromine (C-1), known as the ipso-carbon, is expected to be significantly shielded due to the "heavy atom effect" of bromine. This effect often causes the signal for the carbon directly bonded to a bromine or iodine atom to appear at a lower chemical shift than would be predicted based on electronegativity alone. The carbon atom bonded to the isopropoxy group (C-4) will be deshielded due to the electronegativity of the oxygen atom. The remaining aromatic carbons (C-2/C-6 and C-3/C-5) will have chemical shifts influenced by the electronic effects of both substituents.
The isopropoxy group will exhibit two signals: one for the methine carbon (-CH) and one for the two equivalent methyl carbons (-CH₃). The predicted ¹³C NMR chemical shifts are detailed in Table 2. A ¹³C NMR spectrum for this compound is available on PubChem, which supports the predicted chemical shift regions. nih.gov
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 113 - 116 |
| C-2, C-6 | 116 - 118 |
| C-3, C-5 | 132 - 134 |
| C-4 | 154 - 156 |
| -CH (isopropoxy) | 70 - 72 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For this compound, cross-peaks would be observed between the aromatic protons on adjacent carbons (H-2/H-6 and H-3/H-5), confirming their ortho relationship. Additionally, a strong cross-peak would connect the methine proton of the isopropoxy group with the methyl protons, confirming the isopropyl fragment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. An HSQC spectrum would show a correlation between the ¹H signal of the methine proton and the ¹³C signal of the methine carbon, and a correlation between the ¹H signal of the methyl protons and the ¹³C signal of the methyl carbons. Similarly, the aromatic proton signals would be correlated with their corresponding carbon signals, aiding in the definitive assignment of the aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (2-3 bond) couplings between protons and carbons. This is particularly useful for establishing connectivity between different parts of the molecule. For instance, a correlation would be expected between the methine proton of the isopropoxy group and the aromatic carbon C-4, confirming the ether linkage. Correlations between the aromatic protons and neighboring carbons would further solidify the structural assignment.
Infrared (IR) and Raman Spectroscopy
Vibrational Assignments and Band Interpretation
The vibrational spectrum of this compound can be interpreted by assigning the observed absorption bands (in IR) and scattered bands (in Raman) to specific molecular vibrations. The assignments are typically made by comparison with the known vibrational frequencies of related molecules and by considering the expected vibrational modes for the functional groups present.
Key expected vibrational modes include:
Aromatic C-H stretching: These vibrations typically occur in the region of 3100-3000 cm⁻¹.
Aliphatic C-H stretching: The stretching vibrations of the methyl and methine groups of the isopropoxy moiety are expected in the 2980-2850 cm⁻¹ range.
C=C stretching: The aromatic ring will exhibit several C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
C-O stretching: The aryl-alkyl ether linkage will give rise to a strong C-O stretching band, typically around 1250 cm⁻¹.
C-Br stretching: The C-Br stretching vibration is expected to appear in the far-infrared region, generally between 600 and 500 cm⁻¹.
In-plane and out-of-plane C-H bending: These vibrations for both the aromatic and aliphatic protons occur in the fingerprint region (below 1500 cm⁻¹).
A detailed assignment of the vibrational modes would require a computational analysis to predict the frequencies and intensities of the bands.
Comparison of Theoretical and Experimental Spectra
A powerful approach for the detailed analysis of vibrational spectra involves the use of quantum chemical calculations, typically employing Density Functional Theory (DFT). By optimizing the molecular geometry and calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated.
The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity in the theoretical model. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor to improve the agreement with the experimental data.
The comparison of the scaled theoretical vibrational frequencies and intensities with the experimental IR and Raman spectra allows for a more confident and detailed assignment of the observed bands to specific vibrational modes. This comparative approach is crucial for understanding the subtle effects of substituents on the vibrational properties of the molecule. Studies on related halogenated aromatic compounds have demonstrated the efficacy of this method in achieving accurate vibrational assignments.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, this technique provides crucial information for confirming its molecular weight and elucidating its structure through fragmentation analysis.
Fragmentation Patterns and Structural Elucidation
In mass spectrometry, particularly with techniques like Gas Chromatography-Mass Spectrometry (GC-MS), molecules are ionized and often break apart into characteristic fragments. The analysis of these fragmentation patterns is fundamental to structural elucidation.
The mass spectrum of this compound shows a characteristic pattern due to the presence of bromine, which has two major isotopes, 79Br and 81Br, in nearly equal abundance. This results in isotopic peaks for bromine-containing fragments, where the M+2 peak is almost as intense as the M peak.
Key fragmentation pathways for this compound can be inferred from its structure. A primary fragmentation event is often the loss of the isopropyl group (C₃H₇), leading to the formation of a bromophenoxy cation. Another significant fragmentation involves the cleavage of the C-O ether bond. The NIST Mass Spectrometry Data Center provides GC-MS data showing prominent peaks that can be interpreted to understand these patterns. nih.gov
Table 1: Prominent Peaks in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Significance |
|---|---|---|
| 214/216 | [C₉H₁₁BrO]⁺ | Molecular ion peak (M⁺ and M⁺+2), confirming the molecular weight. |
Data interpreted from general fragmentation principles and publicly available mass spectrometry data.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This technique is invaluable for distinguishing between compounds with the same nominal mass but different chemical formulas.
For this compound, HRMS can precisely measure the mass of the molecular ion. The theoretical monoisotopic mass, calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁶O), can be compared to the experimentally measured mass to confirm the elemental formula, C₉H₁₁BrO. nih.gov
Table 2: HRMS Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁BrO | nih.gov |
The close agreement between the measured exact mass and the theoretical mass provides unambiguous confirmation of the compound's elemental formula, a critical step in its identification.
X-ray Crystallography
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can reveal detailed information about bond lengths, bond angles, and intermolecular interactions.
Solid-State Molecular Structure Determination
As of the latest available data, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, definitive experimental data on its solid-state conformation, such as precise bond lengths and angles within the crystal lattice, are not available.
However, the molecular structure can be predicted based on standard bond lengths and angles for substituted benzene rings and ether linkages. The structure would consist of a planar benzene ring substituted with a bromine atom and an isopropoxy group at the para positions. The isopropyl group would introduce a degree of conformational flexibility.
Intermolecular Interactions and Packing
In the absence of a determined crystal structure, the types of intermolecular interactions that govern the crystal packing of this compound can be predicted based on its functional groups. The packing in the solid state would be a result of a combination of forces, including halogen bonding, C–H···π interactions, and van der Waals forces. mdpi.com
Halogen Bonding: The bromine atom is a potential halogen bond donor, capable of forming directional interactions with electron-donating atoms (like the ether oxygen) on neighboring molecules.
π-π Stacking: The aromatic benzene rings could interact through π-π stacking, contributing to the stability of the crystal lattice.
Understanding these potential interactions is crucial for predicting the material's physical properties and for applications in crystal engineering. mdpi.com
Computational Chemistry Studies
Computational chemistry utilizes theoretical principles and computer modeling to predict and analyze molecular properties. These studies can provide insights into molecular structure, reactivity, and spectroscopic characteristics, complementing experimental data.
For this compound, computational methods are used to predict various chemical and physical descriptors. nih.gov For instance, properties such as the logarithm of the octanol-water partition coefficient (XLogP3), which indicates the molecule's hydrophobicity, are calculated using computational algorithms. nih.gov
Furthermore, computational models can predict spectroscopic data, such as the collision cross-section (CCS) values for different adducts in mass spectrometry. uni.lu These predictions are valuable for identifying the compound in complex mixtures when experimental standards are not available. While specific, in-depth computational research articles on this compound are not prominent, the properties available in chemical databases are typically derived from such computational studies.
Table 3: Computationally Predicted Properties of this compound
| Property | Predicted Value | Significance | Source |
|---|---|---|---|
| XLogP3 | 3.7 | Indicates high hydrophobicity. | nih.gov |
| Monoisotopic Mass | 213.99933 Da | Used in HRMS for formula confirmation. | nih.gov |
Density Functional Theory (DFT) Calculations
Density Functional Theory serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For this compound, DFT calculations offer a granular view of its fundamental properties.
The initial step in the computational analysis involves the optimization of the molecular geometry of this compound. This process seeks to find the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. Theoretical calculations are typically performed using a specific basis set, such as B3LYP/6-311++G(d,p), to achieve a high level of accuracy. The optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's spatial arrangement and steric properties.
| Parameter | Optimized Value |
| Total Energy | Value not available in literature |
| Dipole Moment | Value not available in literature |
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.
From these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): μ2 / (2η), where μ is the chemical potential (-χ).
| Descriptor | Calculated Value |
| EHOMO | Value not available in literature |
| ELUMO | Value not available in literature |
| Energy Gap (Egap) | Value not available in literature |
| Electronegativity (χ) | Value not available in literature |
| Chemical Hardness (η) | Value not available in literature |
| Electrophilicity Index (ω) | Value not available in literature |
Note: Specific HOMO-LUMO energy values and reactivity descriptors for this compound are not documented in readily accessible scientific literature.
Mulliken charge analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into the distribution of electrons among the atoms. This information is invaluable for understanding the molecule's electrostatic potential, identifying electrophilic and nucleophilic sites, and predicting intermolecular interactions. The charge distribution in this compound is influenced by the electronegativity of the constituent atoms, with the oxygen and bromine atoms expected to carry partial negative charges, while the carbon and hydrogen atoms will have varying degrees of partial positive charges.
| Atom | Mulliken Charge |
| Br | Value not available in literature |
| O | Value not available in literature |
| C (Aromatic Ring) | Values not available in literature |
| C (Isopropyl Group) | Values not available in literature |
| H | Values not available in literature |
Note: Detailed Mulliken charge distributions for this compound are not available in published computational studies.
Theoretical vibrational frequency calculations are performed to predict the infrared and Raman spectra of a molecule. These calculations are based on the harmonic oscillator model and are typically conducted at the same level of theory as the geometry optimization. The calculated frequencies often deviate from experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. To improve the accuracy, the computed frequencies are uniformly scaled using a scaling factor specific to the computational method and basis set used. The scaled theoretical spectrum can then be compared with experimental data to aid in the assignment of vibrational modes.
| Vibrational Mode | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) |
| C-Br Stretch | Value not available in literature | Value not available in literature |
| C-O-C Stretch | Value not available in literature | Value not available in literature |
| Aromatic C-H Stretch | Value not available in literature | Value not available in literature |
| Aliphatic C-H Stretch | Value not available in literature | Value not available in literature |
Note: Specific calculated and scaled vibrational frequencies for this compound are not found in the existing scientific literature.
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, which is essential for understanding processes that occur in solution.
MD simulations are particularly useful for investigating the influence of the solvent on chemical reactions. By explicitly including solvent molecules in the simulation, it is possible to model how the solvent environment affects the stability of reactants, transition states, and products, thereby influencing the reaction pathway and rate. For a molecule like this compound, understanding solvent effects is crucial for predicting its behavior in different chemical environments, such as during synthesis or in biological systems. Simulations can reveal details about the solvation shell structure and the specific interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the solute and solvent molecules.
Currently, there are no specific published Molecular Dynamics simulation studies focusing on the solvent effects on the reaction pathways of this compound.
Docking Studies (e.g., with Catalysts)
While specific molecular docking studies for this compound with catalysts are not extensively documented in the available literature, the principles of such studies are well-established in the field of computational chemistry for understanding catalyst-substrate interactions. Docking simulations are powerful tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of catalysis, these studies can reveal crucial information about the binding affinity and geometry of this compound within the active site of a catalyst, typically a transition metal complex.
For a molecule like this compound, docking studies would typically involve a palladium catalyst, which is commonly used in cross-coupling reactions involving aryl halides. The interaction of the aryl bromide with the palladium center is a critical step in reactions such as Suzuki, Heck, and Sonogashira couplings. Computational models would explore the spatial arrangement of the substrate relative to the palladium atom and its associated ligands (e.g., phosphines).
Key parameters that would be investigated in such a docking study include:
Binding Energy: The calculated energy released upon the formation of the catalyst-substrate complex. A lower binding energy generally indicates a more stable and favorable interaction.
Interaction Geometry: The precise orientation of the this compound molecule within the catalyst's active site, including bond distances and angles between the bromine atom, the aromatic ring, and the metal center.
Role of Ligands: How the ligands on the catalyst influence the binding of the substrate through steric and electronic effects.
These computational insights are instrumental in designing more efficient catalysts and optimizing reaction conditions for desired chemical transformations.
Reaction Mechanism Elucidation via Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are pivotal in unraveling the complex mechanisms of catalytic reactions involving this compound. These studies provide a step-by-step understanding of the reaction pathway, including the identification of transition states and intermediates, and the calculation of their corresponding energies. For aryl halides like this compound, a common and crucial step in many cross-coupling reactions is the oxidative addition to a low-valent transition metal catalyst, typically palladium(0).
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, which would be applicable to this compound, involves a catalytic cycle with three main stages:
Oxidative Addition: The initial and often rate-determining step involves the insertion of the palladium(0) catalyst into the carbon-bromine bond of this compound. This process forms a square planar palladium(II) complex. DFT calculations are used to determine the activation energy barrier for this step. Studies on similar aryl halides have shown that the nature of the halide and the electronic properties of the substituents on the aromatic ring can significantly influence this barrier. For instance, the oxidative addition of aryl bromides is generally more facile than that of aryl chlorides.
Transmetalation (for reactions like Suzuki coupling) or Carbopalladation (for reactions like Heck coupling): Following oxidative addition, the subsequent step depends on the specific type of cross-coupling reaction.
In a Suzuki coupling , a transmetalation step occurs where an organoboron compound transfers its organic group to the palladium(II) complex.
In a Heck reaction , the olefin substrate coordinates to the palladium center, followed by migratory insertion (carbopalladation).
In a Sonogashira coupling , a copper co-catalyst facilitates the transfer of an alkynyl group to the palladium complex. Computational studies model the energetics of these pathways to understand regioselectivity and stereoselectivity.
Reductive Elimination: This is the final step of the catalytic cycle, where the two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst. The energy profile of this step is also calculated to ensure the catalytic cycle is thermodynamically favorable.
Computational studies on the oxidative addition of various aryl halides to palladium(0) complexes have provided a general understanding of the factors influencing this key step. The energy barriers for oxidative addition are known to decrease as the halogen substituent goes from fluorine to iodine. Furthermore, the electronic nature of the substituents on the aryl ring plays a role, with electron-withdrawing groups generally facilitating the reaction.
Table 1: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Mechanistic Step | Description | Computational Insights Provided by DFT |
| Oxidative Addition | Insertion of Pd(0) into the C-Br bond of this compound to form a Pd(II) complex. | Calculation of the activation energy barrier, which is often the rate-determining step. |
| Transmetalation/Carbopalladation | Transfer of an organic group from another reagent (e.g., organoboron) or insertion of an alkene. | Elucidation of the preferred reaction pathway and prediction of regioselectivity and stereoselectivity. |
| Reductive Elimination | Elimination of the coupled product from the Pd(II) complex to regenerate the Pd(0) catalyst. | Determination of the thermodynamics of the final step and the overall catalytic cycle. |
By applying these established computational methodologies, a detailed and quantitative understanding of the reaction mechanisms involving this compound can be achieved, guiding the development of novel and efficient synthetic protocols.
Future Research Directions
Development of Novel and Sustainable Synthetic Routes
The primary synthesis of 1-Bromo-4-isopropoxybenzene often involves the electrophilic bromination of 4-isopropoxybenzene. vulcanchem.com Future research is expected to focus on optimizing these methods for higher yield and purity while minimizing environmental impact.
Key areas for development include:
Catalyst Optimization : The use of phase-transfer catalysts could accelerate the reaction between precursors, enhancing efficiency.
Solvent Selection : Investigating polar aprotic solvents, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), may improve the efficiency of nucleophilic substitution steps in alternative synthetic pathways.
Green Chemistry Approaches : A significant future direction is the adoption of environmentally benign protocols. For instance, developing indole-catalyzed electrophilic bromination methods could reduce reliance on harsh reagents and non-green chlorinated solvents. lookchem.com
Process Control : Fine-tuning reaction parameters like temperature, which is ideally maintained between 60–80°C, is crucial to balance the reaction rate against the formation of byproducts from processes like dehalogenation.
These advancements aim to create more economical and ecologically sound manufacturing processes for this important chemical building block.
Exploration of New Reactivity Patterns and Transformations
The bromine atom on the aromatic ring is a key functional handle, making this compound a versatile substrate for various transformations. While its participation in nucleophilic substitution, oxidation, and reduction reactions is known, future work will likely uncover more sophisticated reactivity.
Promising areas of exploration include:
Cross-Coupling Reactions : There is significant potential in utilizing this compound in advanced cross-coupling reactions. Analogous to di-halogenated benzenes used in Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions, this compound could be a valuable partner in creating complex biaryl compounds, which are pivotal in pharmaceutical and materials science applications. atamanchemicals.com
Catalytic Cyanation : The development of nickel-catalyzed reductive coupling reactions presents a modern method for synthesizing benzonitriles from aryl halides. lookchem.com Applying this transnitrilation technique to this compound could provide a direct route to valuable cyano-functionalized aromatic ethers.
Directed Functionalization : Research into methods that allow for selective functionalization at positions ortho or meta to the existing substituents would greatly expand the synthetic utility of the molecule, enabling the creation of highly substituted and complex aromatic structures.
Advanced Mechanistic Investigations
A deeper understanding of the mechanisms governing the reactions of this compound is essential for optimizing existing transformations and designing new ones. Advanced computational and experimental techniques are crucial for these investigations.
Future mechanistic studies could focus on:
Computational Modeling : Employing Molecular Electron Density Theory (MEDT) and other computational tools like Density Functional Theory (DFT) can elucidate reaction pathways, as demonstrated in studies of analogous compounds in cycloaddition reactions. mdpi.com Such studies can predict regioselectivity and explain whether a reaction proceeds through a concerted or stepwise mechanism. mdpi.comrsc.org
Kinetic Analysis : Detailed kinetic studies can help unravel the influence of catalysts, solvents, and temperature on reaction rates and outcomes. This data is invaluable for understanding the underlying energetics of a reaction.
Elucidation of Reaction Intermediates : Investigating reaction pathways to identify transient species, such as radical intermediates suggested in some copper-catalyzed reactions, can provide a more complete picture of the reaction mechanism. lookchem.com This knowledge is fundamental to controlling reaction selectivity and suppressing unwanted side reactions.
Applications in Emerging Technologies
The unique electronic and structural properties imparted by the bromo and isopropoxy groups make this compound a candidate for use in several emerging technologies.
Potential applications include:
Advanced Materials : The compound serves as a building block in materials science and polymer chemistry. lookchem.com Following the example of similar halogenated aromatic compounds, it could be used as a precursor for advanced materials such as liquid crystals for display technologies and organic semiconducting polymers for flexible electronic devices like organic light-emitting diodes (OLEDs) and thin-film transistors (TFTs). lookchem.comatamanchemicals.com
Pharmaceutical Development : As a versatile intermediate, it is used in the synthesis of more complex organic molecules that may serve as precursors for new drugs. vulcanchem.com Its structure may be incorporated into novel therapeutic agents. Research into its potential biological activities, such as the inhibition of enzymes like cytochrome P450, could have significant implications for drug metabolism and pharmacokinetics. smolecule.com
Agrochemicals : The compound is also an intermediate in the synthesis of agrochemicals. Future research could leverage its structure to develop new, more effective, and environmentally safer pesticides and herbicides.
Structure-Reactivity Relationship Studies for Enhanced Applications
Systematic studies on how modifications to the molecular structure of this compound and its reaction partners affect chemical reactivity are crucial for tailoring its use in specific applications.
Key research avenues include:
Substituent Effects : Research has shown that for alkoxybenzenes, the nature of the alkyl group influences reactivity in electrophilic substitution reactions due to a combination of electronic and steric effects. nsf.gov Detailed studies on this compound could quantify these effects, for example by using computational tools to calculate charge distributions (e.g., Hirshfeld charges) or by applying theoretical models like Taft equations to predict reactivity. nsf.gov
Catalyst-Substrate Interactions : In catalyzed reactions, the structure of the catalyst itself has a profound impact on reactivity. rsc.org Investigating how different catalyst structures (e.g., the pore size and channel structure of a zeolite catalyst) interact with the this compound molecule can lead to the design of more active and selective catalytic systems. rsc.org
Tuning for Selective Reactivity : By analogy with compounds like 1-bromo-4-iodobenzene (B50087), where the different halogens offer selective reactivity, future studies could explore introducing additional functional groups to the this compound ring. atamanchemicals.com This would allow for stepwise, controlled chemical modifications, greatly enhancing its versatility as a synthetic building block. atamanchemicals.com
Compound Information Table
Q & A
Q. How can researchers optimize the synthesis of 1-Bromo-4-isopropoxybenzene to improve yield and purity?
Methodological Answer:
- Step 1: Solvent Selection
Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution efficiency during alkoxylation. Avoid protic solvents to minimize side reactions . - Step 2: Catalyst Optimization
Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate the reaction between 1-bromo-4-chlorobenzene and isopropanol . - Step 3: Temperature Control
Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation. Higher temperatures may lead to dehalogenation . - Step 4: Purification
Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via GC (>95% purity threshold recommended) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy
Assign peaks using - and -NMR: - Mass Spectrometry (MS)
Monitor molecular ion peaks (e.g., [M] at m/z 230) and isotopic patterns (Br signature) . - Elemental Analysis
Validate empirical formula (CHBrO) with <0.3% deviation .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated in cross-coupling reactions?
Methodological Answer:
- Kinetic Studies
Track reaction progress under varying conditions (e.g., Pd catalyst loading, ligand type) to identify rate-determining steps. Use -NMR to quantify intermediates . - Isotopic Labeling
Introduce -labeled isopropanol to confirm ether bond stability during Suzuki-Miyaura coupling . - DFT Calculations
Model transition states for bromine displacement using software (e.g., Gaussian). Compare computed activation energies with experimental data to validate mechanisms .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
Methodological Answer:
- Multi-Technique Validation
Combine NMR, IR, and X-ray crystallography to resolve ambiguous signals. For example, crystallography can clarify regiochemistry in substitution products . - Spectral Simulation
Use tools like ACD/Labs or MestReNova to simulate NMR spectra of proposed structures and match experimental data . - Byproduct Analysis
Isolate minor peaks via HPLC-MS to identify side products (e.g., debrominated species) and adjust reaction conditions accordingly .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis
Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the bromine atom acts as a strong leaving group due to low LUMO energy . - Molecular Dynamics (MD) Simulations
Simulate solvent effects on reaction pathways. Polar solvents stabilize transition states in SNAr mechanisms . - Docking Studies
Model interactions with catalysts (e.g., Pd nanoparticles) to optimize catalytic systems for C-C bond formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
